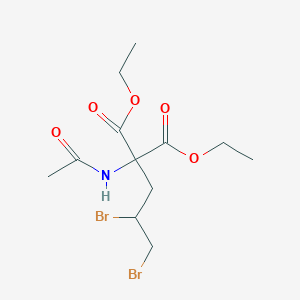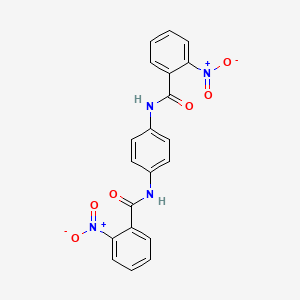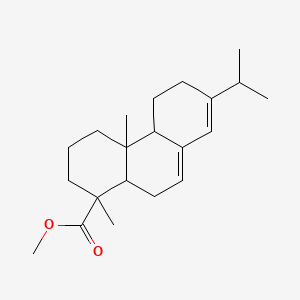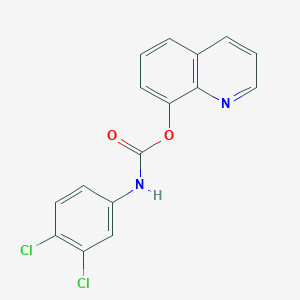
(9,10-Dihydroanthracen-9-yl)triphenylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(9,10-Dihidroantracen-9-il)trifenilsilano es un compuesto químico con la fórmula molecular C32H26Si y un peso molecular de 438,65 g/mol . Es conocido por su estructura única, que incluye una porción de dihidroantraceno unida a un grupo trifenilsilano. Este compuesto se utiliza a menudo en la investigación de descubrimiento temprano debido a sus raras y únicas propiedades químicas .
Métodos De Preparación
La síntesis de (9,10-Dihidroantracen-9-il)trifenilsilano normalmente implica la reacción de 9,10-dihidroantraceno con trifenilsilano en condiciones específicas. Las rutas sintéticas exactas y las condiciones de reacción pueden variar, pero generalmente implican el uso de un catalizador para facilitar la reacción
Análisis De Reacciones Químicas
(9,10-Dihidroantracen-9-il)trifenilsilano puede someterse a diversas reacciones químicas, que incluyen:
Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno. Los reactivos comunes para la oxidación incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno. Los reactivos comunes para la reducción incluyen hidruro de litio y aluminio (LiAlH4) y borohidruro de sodio (NaBH4).
Sustitución: Esta reacción implica el reemplazo de un átomo o grupo de átomos por otro. Los reactivos comunes para la sustitución incluyen halógenos (por ejemplo, cloro, bromo) y nucleófilos (por ejemplo, hidróxido, cianuro).
Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados .
Aplicaciones Científicas De Investigación
(9,10-Dihidroantracen-9-il)trifenilsilano tiene varias aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como reactivo en varias reacciones de síntesis orgánica.
Biología: Se puede utilizar en estudios que involucran la interacción de compuestos orgánicos con sistemas biológicos.
Industria: Aplicaciones industriales limitadas debido a su uso principal en la investigación.
Mecanismo De Acción
El mecanismo por el cual (9,10-Dihidroantracen-9-il)trifenilsilano ejerce sus efectos no está bien documentado. Se cree que interactúa con varios objetivos moleculares y vías, dependiendo de la aplicación y las condiciones específicas. Se necesita más investigación para comprender completamente su mecanismo de acción.
Comparación Con Compuestos Similares
(9,10-Dihidroantracen-9-il)trifenilsilano se puede comparar con otros compuestos similares, tales como:
Antraceno: Un hidrocarburo aromático policíclico con tres anillos de benceno fusionados.
Trifenilsilano: Un compuesto con tres grupos fenilo unidos a un átomo de silicio.
9,10-Dihidroantraceno: Una forma reducida de antraceno con dos átomos de hidrógeno adicionales.
Propiedades
Fórmula molecular |
C32H26Si |
|---|---|
Peso molecular |
438.6 g/mol |
Nombre IUPAC |
9,10-dihydroanthracen-9-yl(triphenyl)silane |
InChI |
InChI=1S/C32H26Si/c1-4-16-27(17-5-1)33(28-18-6-2-7-19-28,29-20-8-3-9-21-29)32-30-22-12-10-14-25(30)24-26-15-11-13-23-31(26)32/h1-23,32H,24H2 |
Clave InChI |
FLZXTOAFXBGASB-UHFFFAOYSA-N |
SMILES canónico |
C1C2=CC=CC=C2C(C3=CC=CC=C31)[Si](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




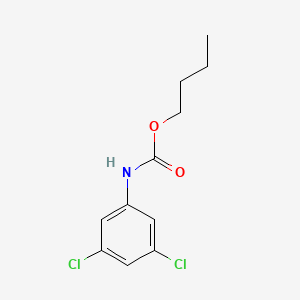

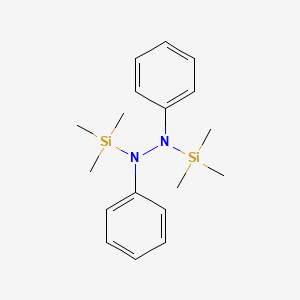

![4'-Amino-[1,1'-biphenyl]-4-sulfonyl fluoride](/img/structure/B11956520.png)

![2-[(2E)-2-(4-bromobenzylidene)hydrazinyl]-4-(4-nitrophenyl)-1,3-thiazole](/img/structure/B11956527.png)
